N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1040636-64-3
Cat. No.: VC11941914
Molecular Formula: C20H18FN3O3
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040636-64-3 |
|---|---|
| Molecular Formula | C20H18FN3O3 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C20H18FN3O3/c1-2-27-18-6-4-3-5-16(18)22-20(26)17-11-12-19(25)24(23-17)13-14-7-9-15(21)10-8-14/h3-12H,2,13H2,1H3,(H,22,26) |
| Standard InChI Key | STLMIBVUBYQQRC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Introduction
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound featuring a dihydropyridazine core, an ethoxyphenyl group, and a fluorophenyl methyl substituent. This compound is of interest in medicinal chemistry due to its unique structural features, which may contribute to potential biological activities.
Synthesis and Chemical Reactivity
The synthesis of N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic synthesis techniques. The compound's chemical reactivity can be analyzed through reactions typical for amides and diketones, such as hydrolysis, condensation, and nucleophilic substitution reactions.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide | Dihydropyridazine core with ethoxy and fluorophenyl groups | Potential antimicrobial, anticonvulsant, anticancer | Combination of ethoxy and fluorophenyl groups |
| 2-[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-YL)piperidin-3-YL]acetamide | Dihydropyridazine core with piperidine | Antitumor | Contains piperidine instead of phenyl |
| 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy | Dihydropyrimidine derivative | Antimicrobial | Hydroxyl group enhances solubility |
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